Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester
Overview
Description
Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a phosphorochloridic acid moiety and an ethyl 3-methyl-4-(methylthio)phenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester typically involves the reaction of phosphorochloridic acid with ethyl 3-methyl-4-(methylthio)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes where phosphorochloridic acid is reacted with ethyl 3-methyl-4-(methylthio)phenol in the presence of an acid catalyst. The reaction mixture is then purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phosphorochloridic acid, diethyl ester
- Phosphorochloridic acid, methyl ester
- Phosphorochloridic acid, phenyl ester
Uniqueness
Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester is unique due to the presence of the ethyl 3-methyl-4-(methylthio)phenyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-[chloro(ethoxy)phosphoryl]oxy-2-methyl-1-methylsulfanylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClO3PS/c1-4-13-15(11,12)14-9-5-6-10(16-3)8(2)7-9/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOLRDFLDHVCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OC1=CC(=C(C=C1)SC)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClO3PS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885855 | |
Record name | Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41938-28-7 | |
Record name | Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41938-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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